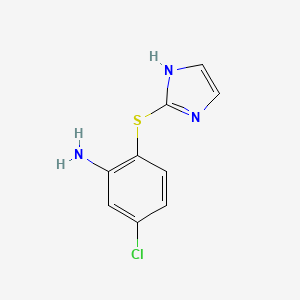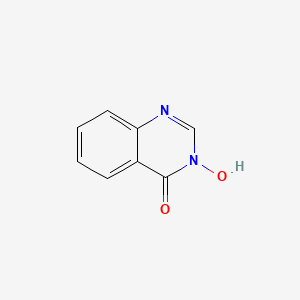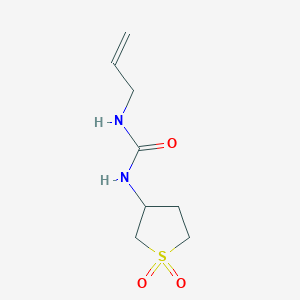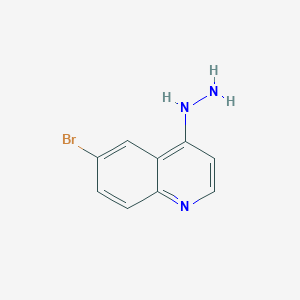![molecular formula C11H8F7NO4S B12121769 methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate](/img/structure/B12121769.png)
methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El N-metil-N-[4-(1,1,2,2,3,3,3-heptafluoropropansulfonil)fenil]carbamato es un compuesto orgánico sintético caracterizado por la presencia de un grupo carbamato y un grupo heptafluoropropansulfonil unido a un anillo fenilo.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del N-metil-N-[4-(1,1,2,2,3,3,3-heptafluoropropansulfonil)fenil]carbamato generalmente involucra la reacción del 4-aminofenil metilcarbamato con cloruro de heptafluoropropansulfonilo. La reacción se lleva a cabo en presencia de una base, como trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La reacción generalmente se realiza en un solvente orgánico como diclorometano a bajas temperaturas para controlar la velocidad de reacción y mejorar el rendimiento.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto se puede escalar utilizando reactores de flujo continuo, lo que permite un mejor control de las condiciones de reacción y una mayor seguridad. El uso de sistemas automatizados para la adición de reactivos y la separación de productos puede mejorar aún más la eficiencia y el rendimiento del proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
El N-metil-N-[4-(1,1,2,2,3,3,3-heptafluoropropansulfonil)fenil]carbamato puede experimentar varias reacciones químicas, que incluyen:
Sustitución nucleofílica: El grupo carbamato puede ser atacado por nucleófilos, lo que lleva a la formación de carbamatos sustituidos.
Oxidación: El anillo fenilo puede experimentar reacciones de oxidación para formar quinonas u otros derivados oxidados.
Reducción: El compuesto se puede reducir para formar aminas u otros productos reducidos.
Reactivos y Condiciones Comunes
Sustitución nucleofílica: Los reactivos comunes incluyen alcóxidos, tiolatos y aminas. Las reacciones se llevan a cabo típicamente en solventes apróticos polares como dimetilsulfóxido (DMSO) o acetonitrilo.
Oxidación: Se utilizan reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas o básicas.
Reducción: Se emplean agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) en solventes anhidros.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica puede producir varios carbamatos sustituidos, mientras que la oxidación puede producir quinonas u otros derivados fenilo oxidados.
Aplicaciones Científicas De Investigación
El N-metil-N-[4-(1,1,2,2,3,3,3-heptafluoropropansulfonil)fenil]carbamato tiene varias aplicaciones en la investigación científica:
Biología: El compuesto se puede utilizar en el estudio de la inhibición de enzimas, particularmente aquellas enzimas que interactúan con grupos carbamato.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales, incluidos polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción del N-metil-N-[4-(1,1,2,2,3,3,3-heptafluoropropansulfonil)fenil]carbamato involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo carbamato puede formar enlaces covalentes con residuos del sitio activo de las enzimas, lo que lleva a la inhibición de la actividad enzimática. El grupo heptafluoropropansulfonil puede aumentar la afinidad de unión y la especificidad del compuesto para sus objetivos.
Comparación Con Compuestos Similares
Compuestos Similares
N-metil-N-fenilcarbamato: Carece del grupo heptafluoropropansulfonil, lo que da como resultado diferentes propiedades químicas y aplicaciones.
N-metil-N-[4-(trifluorometil)fenil]carbamato: Contiene un grupo trifluorometil en lugar del grupo heptafluoropropansulfonil, lo que lleva a diferencias en la reactividad y la actividad biológica.
N-metil-N-[4-(sulfonil)fenil]carbamato: Estructura similar pero sin los átomos de flúor, lo que afecta su estabilidad química e interacciones.
Singularidad
El N-metil-N-[4-(1,1,2,2,3,3,3-heptafluoropropansulfonil)fenil]carbamato es único debido a la presencia del grupo heptafluoropropansulfonil, que confiere propiedades químicas y físicas distintas, como un aumento de la lipofilia y la estabilidad. Esto lo hace particularmente útil en aplicaciones donde estas propiedades son ventajosas.
Propiedades
Fórmula molecular |
C11H8F7NO4S |
|---|---|
Peso molecular |
383.24 g/mol |
Nombre IUPAC |
methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)phenyl]carbamate |
InChI |
InChI=1S/C11H8F7NO4S/c1-23-8(20)19-6-2-4-7(5-3-6)24(21,22)11(17,18)9(12,13)10(14,15)16/h2-5H,1H3,(H,19,20) |
Clave InChI |
YBUISGJOALJZPC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12121714.png)

![6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121723.png)
![Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate](/img/structure/B12121724.png)



![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B12121761.png)
![1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12121763.png)
